molecular formula C15H13BrN6O2S B10959005 ethyl 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

ethyl 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10959005
M. Wt: 421.3 g/mol
InChI Key: NYINLXLFKXALOQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex heterocyclic compound that combines several functional groups and ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-bromo-1-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Construction of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This involves cyclization reactions that form the fused ring system.

    Introduction of the ethyl ester group: This step typically involves esterification reactions using ethyl alcohol and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like sodium azide, organolithium compounds, and Grignard reagents are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as azides, alkyl groups, or aryl groups.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.

    Biological Studies: Researchers can use this compound to study its effects on various biological pathways and molecular targets.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
  • Ethyl 2-(4-fluoro-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Uniqueness

Ethyl 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of the pyrazole, thieno, triazolo, and pyrimidine rings also provides a unique scaffold for drug development and other applications.

Properties

Molecular Formula

C15H13BrN6O2S

Molecular Weight

421.3 g/mol

IUPAC Name

ethyl 4-(4-bromo-2-methylpyrazol-3-yl)-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C15H13BrN6O2S/c1-4-24-15(23)11-7(2)9-13-19-12(10-8(16)5-18-21(10)3)20-22(13)6-17-14(9)25-11/h5-6H,4H2,1-3H3

InChI Key

NYINLXLFKXALOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=C(C=NN4C)Br)C

Origin of Product

United States

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